molecular formula C12H7ClN2O B7972897 5-(4-Chlorophenoxy)picolinonitrile

5-(4-Chlorophenoxy)picolinonitrile

Cat. No.: B7972897
M. Wt: 230.65 g/mol
InChI Key: JLFPMINTEIAYBJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Another method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique synthetic route to 3-hydroxy-4-substituted picolinonitriles, which can be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from the reactions of this compound include various substituted picolinonitriles, heterocyclic compounds, and functionalized derivatives.

Scientific Research Applications

5-(4-Chlorophenoxy)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The nitrile group in the compound can enhance binding affinity to the target and improve the pharmacokinetic profile of the parent molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Chlorophenoxy)picolinonitrile include other picolinonitrile derivatives and substituted phenoxy compounds. Examples include:

Uniqueness

This compound is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, providing opportunities for further functionalization. Additionally, the compound’s structure allows for interactions with a wide range of molecular targets, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-1-4-11(5-2-9)16-12-6-3-10(7-14)15-8-12/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFPMINTEIAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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